molecular formula C22H23N3O3 B2793402 N-benzyl-2-((2-morpholinoquinolin-8-yl)oxy)acetamide CAS No. 941909-53-1

N-benzyl-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Cat. No.: B2793402
CAS No.: 941909-53-1
M. Wt: 377.444
InChI Key: SAUAXDJCZMOVAP-UHFFFAOYSA-N
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Description

N-benzyl-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a benzyl group, a morpholino group, and a quinoline moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

The synthesis of N-benzyl-2-((2-morpholinoquinolin-8-yl)oxy)acetamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline derivative is then reacted with a morpholine derivative under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

N-benzyl-2-((2-morpholinoquinolin-8-yl)oxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions.

    Medicine: Research indicates potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-((2-morpholinoquinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-benzyl-2-((2-morpholinoquinolin-8-yl)oxy)acetamide can be compared to other compounds with similar structures, such as:

    N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide: This compound shares similarities in the presence of a substituted benzyl group and an amide side chain.

    Quinoline derivatives: These compounds have a quinoline moiety and exhibit similar chemical properties and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-21(23-15-17-5-2-1-3-6-17)16-28-19-8-4-7-18-9-10-20(24-22(18)19)25-11-13-27-14-12-25/h1-10H,11-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUAXDJCZMOVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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